molecular formula C13H19ClN4O2 B1352730 Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate CAS No. 313654-83-0

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Cat. No.: B1352730
CAS No.: 313654-83-0
M. Wt: 298.77 g/mol
InChI Key: IJINSJSWDSHUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GS-3435 is a small molecule drug that was initially developed by Gilead Sciences, Inc. It is known for its role as a neuraminidase inhibitor, which means it targets and inhibits the activity of the enzyme neuraminidase. This enzyme is crucial for the replication of influenza viruses, making GS-3435 a potential antiviral agent for treating influenza infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GS-3435 involves multiple steps, starting from basic organic compounds The exact synthetic route and reaction conditions are proprietary information held by Gilead Sciences, Inc

Industrial Production Methods

Industrial production of GS-3435 would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

GS-3435 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Potential

Research indicates that tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate exhibits significant activity as a modulator of muscarinic acetylcholine receptors (mAChRs). Specifically, it has been shown to act as a positive allosteric modulator for the M3 mAChR subtype, which is implicated in various physiological processes including smooth muscle contraction and cognitive functions .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Neurological Disorders: Due to its action on mAChRs, it may be beneficial in treating conditions such as schizophrenia, Alzheimer's disease, and other cognitive impairments associated with neurodegenerative diseases .
  • Smooth Muscle Disorders: Its ability to modulate M3 receptors suggests potential uses in treating bladder dysfunctions and other smooth muscle-related disorders .

Case Studies and Research Findings

Several studies have documented the pharmacokinetics and efficacy of this compound:

StudyFindings
Study 1 Demonstrated significant PAM activity at M3 mAChR with a shift in EC50 values indicating enhanced receptor activation .
Study 2 Evaluated pharmacokinetics in rats showing moderate clearance and favorable bioavailability (62%) after oral administration .
Study 3 Investigated its effects on isolated rat bladder tissue, indicating increased contraction strength upon administration .

Mechanism of Action

GS-3435 exerts its effects by inhibiting the activity of the neuraminidase enzyme. Neuraminidase is essential for the release of new viral particles from infected cells. By inhibiting this enzyme, GS-3435 prevents the spread of the virus within the host. The molecular targets and pathways involved include the binding of GS-3435 to the active site of neuraminidase, thereby blocking its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

    Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.

    Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.

Uniqueness of GS-3435

GS-3435 is unique in its specific binding affinity and inhibitory potency against neuraminidase. While other neuraminidase inhibitors like oseltamivir and zanamivir are also effective, GS-3435 offers distinct pharmacokinetic and pharmacodynamic properties that may provide advantages in certain clinical scenarios .

Biological Activity

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (CAS: 313654-83-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H19ClN4O2
  • Molecular Weight : 298.77 g/mol
  • IUPAC Name : this compound
  • Purity : 95.00% .

The compound features a piperazine ring, which is known for its diverse biological activities, particularly in the context of central nervous system (CNS) disorders.

This compound is believed to interact with various biological targets, including receptors and enzymes involved in neurotransmission and pain modulation. The structural similarity to other piperazine derivatives suggests potential activity as a modulator of neurotransmitter systems.

Potential Targets:

  • Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have been shown to inhibit FAAH, leading to increased levels of endocannabinoids, which are involved in pain relief and anti-inflammatory responses .
  • Muscarinic Receptors : Compounds with similar structures have been reported to act as agonists at muscarinic receptors, which are implicated in cognitive functions and memory .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Analgesic Activity : By potentially inhibiting FAAH, this compound could enhance the analgesic properties of endocannabinoids, making it a candidate for pain management therapies.
  • Cognitive Enhancement : As a modulator of muscarinic receptors, it may improve cognitive functions and could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Study on Pain Modulation

A study investigated the effects of a structurally related piperazine derivative on neuropathic pain models in rats. The results demonstrated significant reductions in allodynia and hyperalgesia, suggesting that compounds like this compound could be effective in managing chronic pain conditions .

Cognitive Function Assessment

In vitro studies have shown that compounds similar to this compound can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition can lead to increased acetylcholine levels, potentially enhancing memory and learning processes .

Data Table: Comparative Biological Activities

Compound NameTarget ActivityReference
This compoundFAAH Inhibition
JNJ-1661010 (related piperazine derivative)Analgesic Properties
M4 CompoundCognitive Enhancement

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, tert-butyl piperazine-1-carboxylate can react with halogenated pyrazine derivatives (e.g., 3-chloro-6-iodopyrazine) in the presence of Cs₂CO₃, Xantphos, and Pd₂(dba)₃ in 1,4-dioxane at elevated temperatures (80–110°C). Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) typically yields the product .
  • Key Table :

ReactantsCatalyst/BaseSolventTemp/TimeYieldReference
tert-butyl piperazine-1-carboxylate + 5-bromo-2-chloropyrimidineK₂CO₃1,4-dioxane110°C, 12 h80%
tert-butyl piperazine-1-carboxylate + 3-chloro-6-iodopyrazineCs₂CO₃, Pd₂(dba)₃1,4-dioxane80°C, 19 h63%

Q. Which spectroscopic and crystallographic methods are utilized to confirm the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ 1.49 ppm, pyrazine protons at δ 8.16–6.53 ppm) .
  • X-ray Diffraction : Single-crystal analysis confirms molecular geometry, including piperazine ring conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Mass Spectrometry : LCMS (ESI+) verifies molecular weight (e.g., m/z 372.2 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving palladium catalysts to improve yields in the synthesis of derivatives?

  • Methodological Answer :

  • Catalyst Selection : Use Pd₂(dba)₃ with Xantphos as a ligand for efficient Buchwald-Hartwig coupling .
  • Base Optimization : Cs₂CO₃ enhances reactivity compared to weaker bases like K₂CO₃ .
  • Temperature Control : Prolonged heating (12–24 h) at 80–110°C ensures complete conversion .
  • Purification : Gradient elution (e.g., ethyl acetate/hexane) minimizes co-elution of byproducts .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for the piperazine ring?

  • Methodological Answer :

  • Crystallographic Validation : Compare computed bond angles/distances with X-ray data to identify steric or electronic mismatches .
  • Kinetic Studies : Monitor reaction intermediates via in situ NMR to detect unaccounted transition states .
  • DFT Calculations : Adjust solvation models (e.g., SMD) to better match experimental solvent effects .

Q. How does introducing electron-withdrawing groups (EWGs) on the pyrazine ring influence pharmacological activity?

  • Methodological Answer :

  • Synthetic Modification : Introduce EWGs (e.g., Cl, Br) via nucleophilic aromatic substitution or cross-coupling .
  • Biological Assays : Test inhibition of targets (e.g., HIF prolyl-hydroxylase) using enzyme-linked assays or cellular models .
  • SAR Analysis : Correlate substituent electronic profiles (Hammett σ values) with IC₅₀ data to quantify effects .

Properties

IUPAC Name

tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJINSJSWDSHUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457052
Record name Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313654-83-0
Record name Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Charge a 2 L 3-neck round bottom flask with 2,3-dichloropyrazine (78.7 g, 0.532 mol), piperazine-1-carboxylic acid t-butyl ester (100 g, 0.537 mol), potassium carbonate (88.2 g, 0.638 mol) followed by DMA (0.780 L), and heat the resultant slurry to 110° C. under nitrogen with vigorous stirring. Cool to room temperature, add water (0.390 L) and MTBE (0.390 L), and stir the mixture for 60 min. Stop stirring and separate the layers. Wash the organic layer with water (2×200 mL), dry over MgSO4, filter and concentrate to give the title preparation as a yellow syrup (145 g, 91% yield).
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.78 L
Type
reactant
Reaction Step Two
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three
Name
Yield
91%

Synthesis routes and methods II

Procedure details

Charge a 2 L 3-neck round bottom flask with 2,3-dichloropyrazine (78.7 g, 0.532 mol), piperazine-1-carboxylic acid t-butyl ester (100 g, 0.537 mol), potassium carbonate (88.2 g, 0.638 mol) followed by N,N-dimethylacetamide (0.780 L), and heat the resultant slurry to 110° C. under nitrogen with vigorous stirring. Cool to room temperature, add water (0.390 L) and methyl t-butyl ether (0.390 L), and stir the mixture for 60 min. Stop stirring and separate the layers. Wash the organic layer with water (2×200 mL), dry over MgSO4, filter and concentrate to give 145 g of 3′-chloro-2,3,5,6-tetrahydro-[1,2′]bipyrazinyl-4-carboxylic acid t-butyl ester as a yellow syrup (91% yield). 1H NMR (400 MHz, chloroform-d) δ ppm-8.10 (s, 1H), 7.91 (s, 1H), 3.59 (m, 4H), 3.40 (m, 4H), 1.48 (s, 9H)
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step One
Quantity
0.78 L
Type
reactant
Reaction Step Two
Quantity
0.39 L
Type
solvent
Reaction Step Three
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedure described in WO 00/76984. A mixture of N-Boc-piperazine (11.47 g, 61.5 mmol), K2CO3 (8.5 g, 61 mmol) and 2,3-dichloropyrazine (9.20 g, 61.7 mmol) in acetonitrile (100 mL) was stirred at 100° C. for 40 h. The reaction mixture was concentrated, dissolved in toluene, washed with water, dried (MgSO4), and concentrated. The residue was purified by chromatography on silica gel using toluene/EtOAc (7:3) as eluent to give 18.3 g (100%) of the title product. HRMS m/z calcd for C13H19N4O2 (M)+298.1197, found 298.1206.
Quantity
11.47 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods IV

Procedure details

To a round bottom flask equipped with a magnetic stir bar was added 3,4-Dichloro-pyrazine (3 g, 20.1 mmol, 1.0 eq.), dry DMF (20 mL) and piperazine-1-carboxylic acid tert-butyl ester (7.3 g, 40 mmol, 2 eq). The reaction mixture was heated to 90° C. and allowed to stir for 4 hours. After allowing the reaction to return to room temperature water (100 mL) was added and the product extracted with DCM (2×200 mL). The organic layer was washed 1 N HCl (2×) and brine (2×) and dried over NaSO4. After removing the solvent the product was isolated as an orange oil (6 g, 80%).
Name
3,4-Dichloro-pyrazine
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.